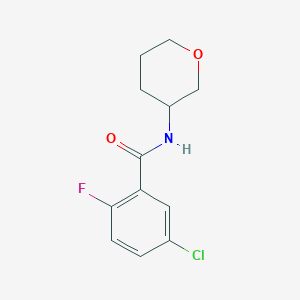
5-Chloro-2-fluoro-N-(tetrahydro-2h-pyran-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, as well as a tetrahydro-2H-pyran-3-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and tetrahydro-2H-pyran-3-amine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with tetrahydro-2H-pyran-3-amine to form the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and pyran moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products include derivatives with different substituents on the benzene ring.
Oxidation: Products may include oxidized forms of the amide or pyran moieties.
Reduction: Reduced forms of the amide or pyran moieties.
Hydrolysis: Carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzene ring can enhance binding affinity to certain enzymes or receptors. The tetrahydro-2H-pyran-3-yl moiety may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-fluoro-N-(tetrahydro-2-furanylmethyl)benzamide: Similar structure with a tetrahydro-2-furanylmethyl group instead of tetrahydro-2H-pyran-3-yl.
5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-2-yl)benzamide: Similar structure with a tetrahydro-2H-pyran-2-yl group instead of tetrahydro-2H-pyran-3-yl.
Uniqueness
The unique combination of chloro, fluoro, and tetrahydro-2H-pyran-3-yl substituents in 5-Chloro-2-fluoro-N-(tetrahydro-2H-pyran-3-yl)benzamide imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C12H13ClFNO2 |
|---|---|
Molekulargewicht |
257.69 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-N-(oxan-3-yl)benzamide |
InChI |
InChI=1S/C12H13ClFNO2/c13-8-3-4-11(14)10(6-8)12(16)15-9-2-1-5-17-7-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI-Schlüssel |
FPNIEUKKALVILU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)NC(=O)C2=C(C=CC(=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
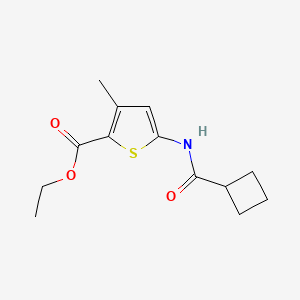
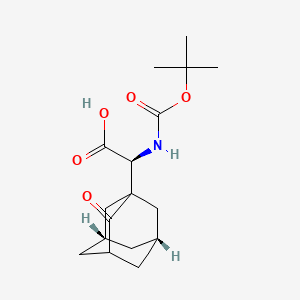
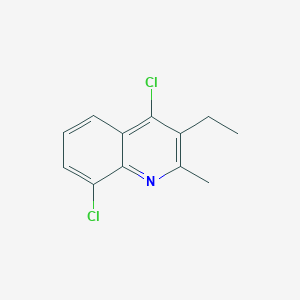
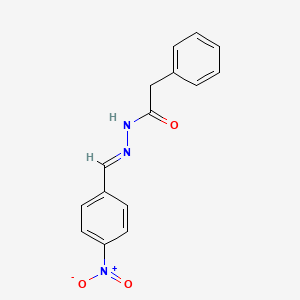
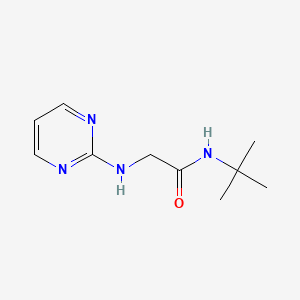
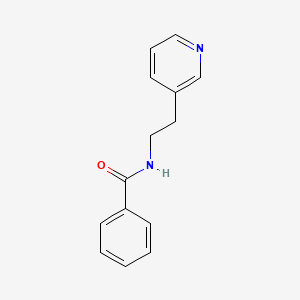
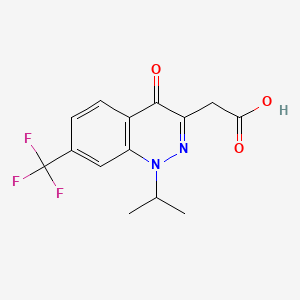
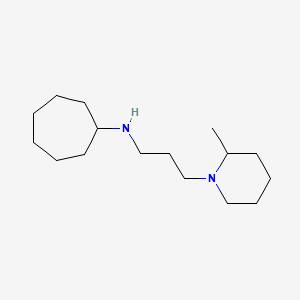
![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)

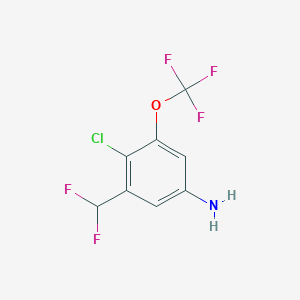
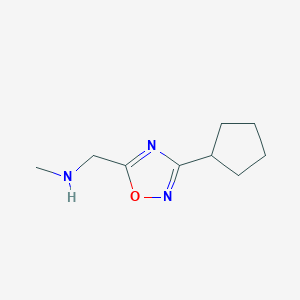
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
